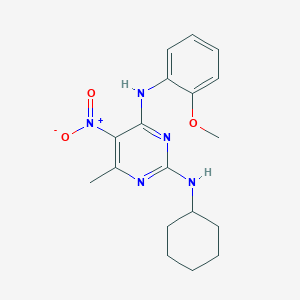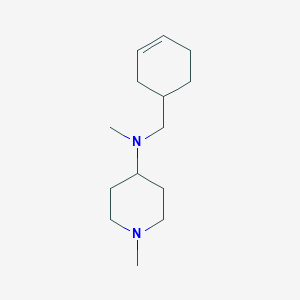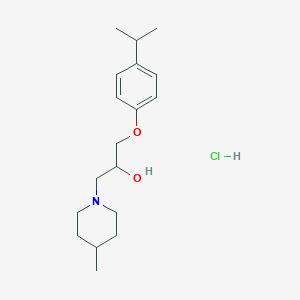
N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine, also known as CC-122, is a small molecule drug that belongs to the class of immunomodulatory drugs. The drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine exerts its therapeutic effects by modulating the activity of the cereblon protein, which is involved in the regulation of various cellular processes. The drug promotes the degradation of certain proteins that are involved in the growth and survival of cancer cells, leading to their death. N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine also has immunomodulatory effects, which make it an attractive candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to inhibit the proliferation of cancer cells and induce their apoptosis. The drug also inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to modulate the activity of various immune cells, including T cells, B cells, and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has several advantages for use in lab experiments. The drug has a well-defined mechanism of action and has been extensively studied in preclinical models. N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is that it has not yet been approved for clinical use, which may limit its availability for certain types of research.
Orientations Futures
There are several potential future directions for research on N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine. One area of interest is the development of combination therapies that incorporate N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine with other drugs for the treatment of cancer and autoimmune diseases. Another area of research is the identification of biomarkers that can predict response to N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine treatment. Additionally, further studies are needed to elucidate the precise mechanisms of action of N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine and to optimize its dosing and administration for maximal therapeutic efficacy.
Méthodes De Synthèse
N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is synthesized by a multi-step process that involves the condensation of 2-methoxybenzaldehyde with cyclohexylamine to form an intermediate, which is then reacted with 6-methyl-5-nitro-2,4-diaminopyrimidine to obtain N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine.
Applications De Recherche Scientifique
N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. The drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of multiple myeloma, lymphoma, and solid tumors. N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has also shown potential in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.
Propriétés
IUPAC Name |
2-N-cyclohexyl-4-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12-16(23(24)25)17(21-14-10-6-7-11-15(14)26-2)22-18(19-12)20-13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNUVVUDJMVMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2CCCCC2)NC3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)
![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5172556.png)
![2-chloro-N-({[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5172558.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5172580.png)
![N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5172582.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5172592.png)


![2-{4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5172613.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5172631.png)
![1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172639.png)
